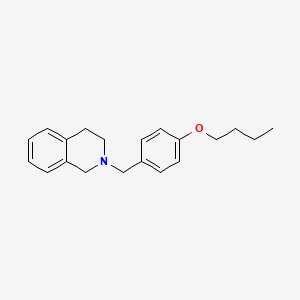
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has attracted significant attention from researchers due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have also been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and lipoxygenase (LOX). The compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. In addition, the compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have low toxicity in animal models. This makes it a potential candidate for further development as a therapeutic agent. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
For research include investigating the potential of the compound as a therapeutic agent for various diseases, elucidating the mechanism of action in more detail, and optimizing the synthesis of the compound.
Méthodes De Synthèse
The synthesis of 2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been achieved using various methods. One of the commonly used methods involves the condensation of 4-butoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reduction of 2-(4-butoxyphenyl)-1,2,3,4-tetrahydroisoquinoline using sodium borohydride. The yield and purity of the compound depend on the reaction conditions and the choice of the method used.
Applications De Recherche Scientifique
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. The compound has been tested in animal models for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-2-3-14-22-20-10-8-17(9-11-20)15-21-13-12-18-6-4-5-7-19(18)16-21/h4-11H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNIFFHVKMAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)